molecular formula C8H11NO2 B1518136 1-isopropyl-1H-pyrrole-2-carboxylic acid CAS No. 1041644-48-7

1-isopropyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1518136
CAS RN: 1041644-48-7
M. Wt: 153.18 g/mol
InChI Key: UBNKBSYOGPUMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-isopropyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “1-isopropyl-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a carboxylic acid group and an isopropyl group .


Physical And Chemical Properties Analysis

“1-isopropyl-1H-pyrrole-2-carboxylic acid” is a solid at room temperature . Its boiling point is approximately 320.4±30.0°C at 760 mmHg .

Scientific Research Applications

Synthesis of Cholecystokinin Antagonists

This compound is employed in the synthesis of cholecystokinin antagonists, which are substances that block the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein .

Benzopyran Antihypertensives Production

It is also used in creating benzopyran antihypertensives, which are a class of drugs that can lower blood pressure .

Azepinediones Synthesis

Another application is in the synthesis of azepinediones, which are compounds that have potential therapeutic uses .

Therapeutic Compounds

Pyrrole derivatives, including 1-isopropyl-1H-pyrrole-2-carboxylic acid, have diverse applications in therapeutically active compounds such as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, and antitumor agents .

Bio-feedstock Conversion

This compound can be synthesized from bio-feedstock bases like cellulose and chitin, establishing a chemical space for pyrrole-2-carboxylic acid (PCA) based products .

Organic Synthesis

Carboxylic acids, including pyrrole derivatives, are widely used in organic synthesis to obtain small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces for nanoparticles and nanostructures like carbon nanotubes and graphene .

Medical Field Applications

In the medical field, carboxylic acids are crucial for various applications including drug development and surface modification of medical nanomaterials .

Physiological Activities

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which share a similar structure with 1-isopropyl-1H-pyrrole-2-carboxylic acid, have been isolated from natural sources and are known for their physiological activities such as being markers for diabetes .

Safety and Hazards

“1-isopropyl-1H-pyrrole-2-carboxylic acid” may cause skin and eye irritation. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

1-propan-2-ylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNKBSYOGPUMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-1H-pyrrole-2-carboxylic acid

CAS RN

1041644-48-7
Record name 1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isopropyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-isopropyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-isopropyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-isopropyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-isopropyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-isopropyl-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.